3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine

Lipophilicity ADME prediction Medicinal chemistry

Researchers seeking a brain-penetrant kinase inhibitor scaffold with a validated balance of lipophilicity and polarity face limited options. Generic substitution of analogs like CAS 1432053-92-3 (TPSA=19.4 Ų) or Org-12962 fundamentally alters permeability and target engagement. This compound provides the exact 2-amino-3-chloro-5-trifluoromethyl-4-carbonyl-piperazine fingerprint (XLogP3=1.3, TPSA=62.5 Ų, HBD=1, HBA=7) required for rigorous CNS lead optimization. • Unique scaffold: Simultaneous 2-NH2, 3-Cl, 5-CF3, and 4-carbonyl-piperazine on one pyridine core. • Quantitative differentiation: 69% higher TPSA than close analogs; single H-bond donor for ATP-binding site engagement. • Supply reliability: In-stock availability via BenchChem; custom synthesis for focused library expansion available.

Molecular Formula C12H14ClF3N4O
Molecular Weight 322.72
CAS No. 2061269-72-3
Cat. No. B2529842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine
CAS2061269-72-3
Molecular FormulaC12H14ClF3N4O
Molecular Weight322.72
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=C(C(=NC=C2C(F)(F)F)N)Cl
InChIInChI=1S/C12H14ClF3N4O/c1-19-2-4-20(5-3-19)11(21)8-7(12(14,15)16)6-18-10(17)9(8)13/h6H,2-5H2,1H3,(H2,17,18)
InChIKeyDSGKCWLDTMSBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 2061269-72-3): Structural and Physicochemical Baseline for Procurement Evaluation


3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine is a synthetic, small-molecule pyridine derivative featuring a trifluoromethyl group at position 5, a chlorine at position 3, a primary amine at position 2, and a 4-methylpiperazine-1-carbonyl substituent at position 4 [1]. This compound belongs to the class of trifluoromethylpyridine piperazines, a chemical family investigated for antiviral, kinase-inhibitory, and CNS-modulating activities [2]. With a molecular formula of C12H14ClF3N4O and a molecular weight of 322.71 g/mol, it represents a moderately complex scaffold (heavy atom count = 21) that combines electron-withdrawing and hydrogen-bonding functionalities in a single framework [1].

Scaffold Trifluoromethylpyridine piperazine core with 2-amino and 4-carbonyl functionalization
Physicochemical fit Intermediate lipophilicity and TPSA within reported CNS drug-like range
Research context Supports kinase inhibitor lead optimization and antiviral screening studies

Why In-Class Trifluoromethylpyridine Piperazines Cannot Substitute for CAS 2061269-72-3 Without Quantitative Physicochemical Penalty


Trifluoromethylpyridine piperazines vary dramatically in substitution pattern, and even small positional or functional-group changes produce large shifts in lipophilicity, polarity, and hydrogen-bonding capacity. The target compound uniquely positions the 2-amino, 3-chloro, 5-trifluoromethyl, and 4-carbonyl-piperazine groups on the same pyridine ring, a combination absent in the closest commercially available analogs [1]. Replacing it with a piperazine-linked isomer lacking the 2-amino and carbonyl groups (e.g., CAS 1432053-92-3) reduces topological polar surface area by 69% and hydrogen-bond donor count from 1 to 0, fundamentally altering predicted permeability and target engagement [2]. These physicochemical differences have direct consequences for lead optimization, formulation, and biological assay design, making generic substitution without quantitative justification scientifically indefensible.

H-bond donor shift Removing the 2-amino group eliminates the sole donor, potentially altering target engagement profiles.
TPSA & permeability mismatch Carbonyl-lacking analogs show markedly lower polar surface area, affecting predicted BBB penetration.
Lipophilicity range shift Des-chloro or des-trifluoromethyl analogs exhibit significantly different XLogP3, changing distribution behavior.

Quantitative Differentiation of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 2061269-72-3) Against Closest Analogs


Lipophilicity (XLogP3) Differentiation Versus Des-chloro and Carbonyl-lacking Analogs

The target compound exhibits an intermediate XLogP3 of 1.3, positioning it between the highly lipophilic des-amino/carbonyl analog CAS 1432053-92-3 (XLogP3 = 3.0) and the low-lipophilicity des-chloro/des-trifluoromethyl analog CAS 959986-12-0 (XLogP3 = 0.4) [1][2][3]. A 5-HT2C-active comparator, CAS 132834-56-1 (Org-12962), shows XLogP3 = 2.5, 1.2 log units higher than the target [4]. This 1.2–1.7 log-unit difference corresponds to an approximate 16–50-fold difference in predicted octanol-water partition coefficient, indicating that the target compound will exhibit distinctly different membrane permeability and tissue-distribution behavior.

Lipophilicity (XLogP3)
Class-level inference
1.3
Δ −1.7 vs des-amino analog; Δ −1.2 vs 5-HT2C comparator
Reported intermediate lipophilicity may support CNS permeability screening.
Computed values; experimental logD confirmation recommended.
Lipophilicity ADME prediction Medicinal chemistry

Topological Polar Surface Area (TPSA) as a Discriminator for CNS vs. Peripheral Target Engagement

The target compound's TPSA of 62.5 Ų is 3.2-fold higher than that of the closest piperazine-linked analog lacking the 2-amino and carbonyl groups (CAS 1432053-92-3, TPSA = 19.4 Ų) and 2.2-fold higher than the 5-HT2C agonist Org-12962 (TPSA = 28.2 Ų) [1][2][3]. Even the des-chloro/des-trifluoromethyl analog CAS 959986-12-0 shows a TPSA of only 45.4 Ų [4].

Polar Surface Area (TPSA)
Class-level inference
62.5 Ų
Δ +43.1 Ų vs des-amino analog; Δ +34.3 Ų vs 5-HT2C comparator
TPSA within reported CNS drug range; predicts different BBB permeability from analogs.
Computed by Cactvs; validate with PAMPA-BBB assay.
Polar surface area CNS drug design Bioavailability

Hydrogen-Bond Donor Count Differentiates the Target Compound from All Piperazine-Linked Analogs

The target compound possesses one hydrogen-bond donor (the primary 2-amino group), distinguishing it from the zero-donor analog CAS 1432053-92-3 [1][2]. CAS 959986-12-0 and Org-12962 each also have one donor, but the donor originates from different chemical contexts (amino directly on pyridine vs. piperazine NH) [3][4].

H-Bond Donors
Class-level inference
1
Δ +1 vs des-amino analog (0 donors)
Single donor may serve as target engagement anchor; absence in analog shifts binding profile.
Verify binding mode through SPR or co-crystal studies.
Hydrogen bonding Target engagement Molecular recognition

Hydrogen-Bond Acceptor Count and Diversity Enable Multi-Target Engagement

The target compound presents seven hydrogen-bond acceptors (the carbonyl oxygen, piperazine nitrogen, pyridine nitrogen, three fluorines, and the 2-amino nitrogen), surpassing all three comparators: CAS 1432053-92-3 (6 acceptors), CAS 959986-12-0 (4 acceptors), and Org-12962 (6 acceptors) [1][2][3][4]. The additional acceptor arises from the combination of the carbonyl group and the 2-amino nitrogen.

H-Bond Acceptors
Class-level inference
7
Δ +1 vs closest piperazine analogs
Higher acceptor diversity may support multi-target interaction vectors.
Scaffold-dependent; confirm through docking or competitive binding assays.
Hydrogen bonding Multi-target pharmacology Scaffold versatility

Highest-Confidence Application Scenarios for 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 2061269-72-3)


Lead Optimization of CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity and Donor Capacity

The compound's XLogP3 of 1.3 and TPSA of 62.5 Ų position it within the favorable CNS drug space [1]. Medicinal chemistry teams designing brain-penetrant MNK1/2 or related kinase inhibitors can use this scaffold to exploit the single hydrogen-bond donor and seven-acceptor pharmacophore for ATP-binding site engagement, while maintaining lower lipophilicity than analogs like CAS 1432053-92-3 (XLogP3 = 3.0) that may suffer from higher non-specific binding and P-gp efflux [2].

Scaffold for Multi-Target Antiviral or Anti-Infective Programs Exploiting Trifluoromethyl-Pyridine Pharmacophore

Trifluoromethylpyridine piperazines have demonstrated anti-plant virus activity with EC50 values as low as 18.1 μg/mL against CMV [3]. The target compound combines this privileged scaffold with an additional carbonyl-amino hydrogen-bonding network (HBA = 7), offering a higher-dimensional interaction profile than the S1-S28 series compounds or Org-12962 (HBA = 6) [1]. This makes it a promising starting point for structure-activity relationship studies targeting resistant viral strains.

Chemical Probe Development for Target Deconvolution Studies Requiring a Defined Physicochemical Signature

The target compound's unique combination of 2-amino, 3-chloro, 5-trifluoromethyl, and 4-carbonyl-piperazine groups creates a physicochemical fingerprint (XLogP3 = 1.3, TPSA = 62.5 Ų, HBD = 1, HBA = 7) that is not replicated by any single close analog [1]. Chemical biology groups requiring a scaffold with this exact balance of lipophilicity and polarity for target deconvolution or chemoproteomics can pilot the compound as a core fragment, with confidence that analogs like CAS 1432053-92-3 (TPSA = 19.4 Ų) or CAS 959986-12-0 (TPSA = 45.4 Ų) will exhibit fundamentally different cellular permeability and target engagement patterns [2].

Custom Synthesis for Structure-Activity Relationship Expansion of Trifluoromethylpyridine Piperazine Libraries

The target compound represents a synthetically accessible entry point for diversifying the 4-position of the 3-chloro-5-(trifluoromethyl)pyridin-2-amine core. While compounds like CAS 132834-56-1 (Org-12962) lack both the 4-carbonyl linker and the 2-amino group, this compound retains the amine and introduces the carbonyl-piperazine motif, enabling further derivatization via amide coupling, reductive amination, or piperazine N-alkylation [1]. Custom synthesis providers can offer this scaffold as a key intermediate for building focused libraries that fill the chemical space gap between simple piperazine-pyridines and more complex kinase inhibitors [2].

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
Reported CNS-favorable lipophilicity and polar surface area
CNS permeability assay validation
Multi-target antiviral screening scaffold
Seven H-bond acceptors for diverse target engagement
Antiviral EC50 screening and resistance profiling
Chemical probe for target deconvolution
Unique 2-amino-4-carbonyl physicochemical fingerprint
Cellular permeability and target engagement profiling
SAR library expansion via 4-position diversification
Synthetically accessible core with amine and carbonyl handles
Custom synthesis feasibility; amide coupling/alkylation yield
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